molecular formula C11H17NO3 B13835786 3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide

3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide

Cat. No.: B13835786
M. Wt: 211.26 g/mol
InChI Key: KUPZEQPJGFVOTQ-UHFFFAOYSA-N
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Description

3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide is an organic compound with a unique structure characterized by two ethoxy groups attached to a cyclohexa-2,5-diene ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide typically involves the reaction of 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide is unique due to its specific combination of ethoxy groups and a carboxamide group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3,5-diethoxycyclohexa-2,5-diene-1-carboxamide

InChI

InChI=1S/C11H17NO3/c1-3-14-9-5-8(11(12)13)6-10(7-9)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,12,13)

InChI Key

KUPZEQPJGFVOTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(C=C(C1)OCC)C(=O)N

Origin of Product

United States

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